Product packaging for Tributoxyoxovanadium(Cat. No.:CAS No. 1801-76-9)

Tributoxyoxovanadium

Cat. No.: B167627
CAS No.: 1801-76-9
M. Wt: 289.31 g/mol
InChI Key: HOSWWCXKPVMNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributoxyoxovanadium is a specialized organovanadium compound supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . RUO products are essential tools for scientific investigation in controlled laboratory environments, facilitating advancements in medical and chemical research . Vanadium complexes, particularly oxovanadium(IV) types, are of significant interest in research due to their diverse biological and chemical properties. They are primarily investigated in pharmaceutical research for their potential insulin-mimetic activity and as anticancer agents, with some complexes demonstrating cytotoxicity against cancer cell lines, including those with drug resistance . The structure of oxovanadium(IV) complexes often involves coordination with organic ligands, which can be characterized by techniques such as X-ray diffraction to correlate structure with activity . Beyond biomedical applications, oxovanadium(IV) complexes also show promise in materials research, such as serving as pigments or in catalytic applications, with some synthesis methods emphasizing eco-friendly processes . Researchers value this compound for probing reaction mechanisms and developing new chemical entities in various fields of inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27O4V B167627 Tributoxyoxovanadium CAS No. 1801-76-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1801-76-9

Molecular Formula

C12H27O4V

Molecular Weight

289.31 g/mol

IUPAC Name

butan-1-ol;oxovanadium

InChI

InChI=1S/3C4H10O.O.V/c3*1-2-3-4-5;;/h3*5H,2-4H2,1H3;;

InChI Key

HOSWWCXKPVMNEC-UHFFFAOYSA-N

SMILES

CCCCO.CCCCO.CCCCO.O=[V]

Canonical SMILES

CCCCO.CCCCO.CCCCO.O=[V]

Other CAS No.

1801-76-9

Origin of Product

United States

**synthetic Methodologies and Precursor Chemistry of Tributoxyoxovanadium**

Advanced Synthetic Routes to Tributoxyoxovanadium

The preparation of vanadium(V) alkoxides, including this compound, typically involves several sophisticated synthetic pathways designed to control the oxidation state of vanadium and the nature of the organic ligands.

Reaction Pathways from Vanadium Precursors and Alcohols

Two primary reaction pathways are commonly utilized for the synthesis of vanadium alkoxides from inorganic vanadium precursors and alcohols:

Dehydrative Condensation of Vanadium Pentoxide (V₂O₅) with 1-Butanol (B46404): This method is considered a preferred route for synthesizing pentavalent vanadium alkoxides. The reaction involves the direct interaction of vanadium pentoxide (V₂O₅) with an alcohol, such as 1-butanol, under conditions that facilitate the removal of water. For instance, heating a mixture of vanadium pentoxide and the alcohol, followed by azeotropic removal of the water formed during the reaction, drives the equilibrium towards the formation of the vanadium alkoxide. This approach can lead to a high conversion rate of the starting vanadium compound into the alkoxide, often exceeding 70-80% uni.lu.

Dehalogenation Reaction of Vanadyl Trichloride (B1173362) (VOCl₃) with 1-Butanol: Another effective route involves the reaction of vanadyl trichloride (VOCl₃) with 1-butanol. This dehalogenation process typically yields this compound and hydrogen chloride (HCl) as a byproduct. The general reaction can be represented as: VOCl₃ + 3 HOR → VO(OR)₃ + 3 HCl, where R is the alkyl group (in this case, n-butyl) wikipedia.org. The presence of a proton-accepting agent can facilitate this reaction by neutralizing the liberated HCl, thereby promoting the formation of the alkoxide wikipedia.org.

Ligand Exchange and Transesterification Approaches

Beyond direct synthesis from inorganic precursors, ligand exchange and transesterification offer versatile strategies for preparing this compound.

Ligand Exchange: This method involves the exchange of existing alkoxide ligands on a pre-formed vanadium alkoxide complex with 1-butanol. For example, if a vanadium alkoxide with a different, more volatile, or less sterically hindered alkoxide group (e.g., isopropoxide) is available, it can be reacted with 1-butanol. The equilibrium is shifted towards the formation of this compound by the removal of the displaced alcohol uni.lu. This approach is a common technique in coordination chemistry to modify the periphery of metal complexes.

Transesterification: While more commonly associated with organic ester chemistry, the principle of transesterification can be applied to metal alkoxides. This involves the interchange of alkoxy moieties between a starting vanadium alkoxide and 1-butanol. By utilizing an excess of 1-butanol and carefully managing the reaction conditions to remove the alcohol byproduct, the equilibrium can be driven to favor the formation of this compound Current time information in Bangalore, IN.americanelements.com. A crucial aspect of this method, similar to other alcoholysis reactions, is the strict exclusion of water to prevent undesirable hydrolysis reactions Current time information in Bangalore, IN.americanelements.com.

Methodological Refinements in this compound Synthesis for Enhanced Purity and Yield

Achieving high purity and yield of this compound necessitates careful control over reaction parameters and effective purification techniques.

Anhydrous Conditions: Water is a significant interferent in the synthesis of metal alkoxides due to the susceptibility of alkoxide bonds to hydrolysis. Therefore, reactions are typically performed under strictly anhydrous conditions to prevent the formation of vanadium oxides or hydroxides, which would reduce the yield and purity of the desired product Current time information in Bangalore, IN.americanelements.com.

Azeotropic Removal of Byproducts: In reactions that produce water or other volatile alcohols, their continuous removal through azeotropic distillation is critical. This shifts the reaction equilibrium towards product formation, enhancing conversion and yield uni.lu.

Inert Atmosphere: Many vanadium compounds, especially those in higher oxidation states or with organic ligands, can be sensitive to air (oxygen and moisture). Conducting syntheses under an inert atmosphere, such as nitrogen or argon, helps prevent unwanted oxidation or hydrolysis, preserving the integrity and purity of the product nih.govacs.org.

Purification Techniques: Post-synthesis purification is vital. Techniques such as vacuum distillation can be employed to separate the desired this compound from unreacted starting materials, byproducts, and impurities, as demonstrated in the purification of related vanadium alkoxides nih.gov. Filtration is also a standard step to remove any solid impurities nih.gov.

The table below summarizes key parameters and considerations for the synthesis of this compound:

Synthetic MethodVanadium PrecursorAlcohol ReactantKey Conditions/ConsiderationsExpected Byproducts
Dehydrative CondensationV₂O₅1-ButanolHeating, Azeotropic water removal, Anhydrous conditionsH₂O
DehalogenationVOCl₃1-ButanolProton-acceptor (optional), Anhydrous conditionsHCl
Ligand Exchange/TransesterificationVO(OR')₃1-Butanol (excess)Removal of displaced alcohol (R'OH), Anhydrous conditionsR'OH

Green Chemistry Principles in this compound Production

The application of green chemistry principles in the production of this compound focuses on minimizing environmental impact and maximizing resource efficiency. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances fishersci.com.

Prevention of Waste: The foremost principle of green chemistry is to prevent waste generation at the source, rather than treating or cleaning up waste after it has been created fishersci.com. This is achieved by optimizing reaction pathways to minimize unwanted byproducts.

Atom Economy: Synthetic methodologies should be designed to maximize the incorporation of all atoms from the starting materials into the final product. This reduces the amount of waste generated and improves the efficiency of the process.

Less Hazardous Chemical Syntheses: Prioritizing synthetic methods that use and generate substances with minimal toxicity to human health and the environment. This includes careful selection of precursors and reagents fishersci.com.

Safer Solvents and Auxiliaries: The use of auxiliary substances, such as solvents, should be minimized or, ideally, eliminated. If solvents are necessary, they should be as innocuous as possible. In the context of this compound, if 1-butanol can serve as both a reactant and a solvent, it aligns with this principle.

Catalysis: Employing catalytic reagents instead of stoichiometric ones is preferred because catalysts are used in small amounts and can facilitate reactions more efficiently, leading to less waste fishersci.com.

Design for Energy Efficiency: Chemical processes should be designed to minimize energy requirements. Conducting reactions at ambient temperature and pressure when feasible contributes to energy efficiency.

Use of Renewable Feedstocks: Where practicable, raw materials should be renewable rather than depletable. While vanadium itself is not a renewable resource, the alcohol component (1-butanol) can be produced through fermentation processes, offering a renewable feedstock option fishersci.com.

Reduce Derivatives: Avoiding unnecessary derivatization steps, such as the use of protecting groups, which require additional reagents and generate waste, contributes to a greener synthesis fishersci.com.

**coordination Chemistry and Electronic Structure of Tributoxyoxovanadium**

Ligand Field Theory Applied to Tributoxyoxovanadium

Ligand Field Theory (LFT) is an extension of Crystal Field Theory that incorporates covalent interactions in describing the bonding and orbital arrangement in transition metal complexes. It uses molecular orbital theory to explain the splitting of metal d-orbitals in the presence of ligands wikipedia.orglibretexts.orguwimona.edu.jm. For a transition metal ion, the valence atomic orbitals include five nd, one (n+1)s, and three (n+1)p orbitals, all capable of forming bonding interactions with ligands wikipedia.org.

In this compound, the vanadium atom is in the +5 oxidation state, making it a d0 system. In such a configuration, the d-orbitals are formally empty. However, LFT is still crucial for understanding the electronic interactions, particularly the strong σ- and π-bonding interactions between the vanadium center and its ligands. The oxo ligand (O²⁻) is a strong π-donor and σ-donor, while the butoxy ligands (⁻OBu) are primarily σ-donors and weaker π-donors. The strong interaction with the oxo ligand significantly influences the electronic environment around the vanadium center, leading to a distorted tetrahedral or trigonal bipyramidal geometry depending on the precise coordination number and the presence of weak interactions. The splitting of the d-orbitals, even if empty, dictates the potential pathways for electron transfer and reactivity. The magnitude of d-orbital splitting is influenced by factors such as the metal ion's charge and the nature of the ligands uwimona.edu.jmlibretexts.org.

Stereochemical Aspects and Conformational Analysis of the Butoxy Ligands

The butyl group can adopt various conformations (e.g., anti, gauche) due to rotation around its C-C single bonds. These conformational preferences are influenced by steric interactions (crowding of alkyl groups) and torsional strain lumenlearning.comlibretexts.org. In a complex like this compound, the bulky butoxy groups will likely adopt conformations that minimize steric hindrance with each other and with the oxo ligand. This flexibility can lead to dynamic behavior in solution, where the molecule rapidly interconverts between different low-energy conformers. Detailed research findings often involve theoretical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface and identify the most stable conformations auremn.org.brethz.ch.

Redox Properties and Vanadium Oxidation States in Catalytic Cycles

Vanadium is a transition metal known for its ability to exist in multiple oxidation states, typically ranging from +2 to +5, each exhibiting distinct colors libretexts.orgchemguide.co.uk. In this compound, vanadium is in its highest common oxidation state, +5. The redox properties of vanadium complexes are crucial for their role in catalysis, particularly in oxidation reactions mdpi.comncert.nic.in.

In catalytic cycles involving vanadium, the metal center often undergoes changes in its oxidation state. For instance, in epoxidation reactions catalyzed by vanadium complexes, both vanadium(IV) and vanadium(V) species can play active roles researchgate.netcore.ac.uk. While vanadium(IV) species might be active at the onset of a catalytic cycle, vanadium(V) species are often preferred as the reaction proceeds, especially if ligands are readily oxidized researchgate.netcore.ac.uk. The ability of vanadium to cycle between different oxidation states (e.g., V⁵⁺, V⁴⁺, V³⁺) is fundamental to its catalytic activity nih.gov. The reduction potential of each state determines its tendency to gain or lose electrons libretexts.orgnsf.govku.edu.

Table 1: Common Vanadium Oxidation States and Associated Colors

Oxidation StateColor
V²⁺Purple
V³⁺Green
V⁴⁺ (VO²⁺)Blue
V⁵⁺ (VO₂⁺, VO₃⁻)Yellow

Note: Colors can vary depending on the specific ligands and solution conditions. libretexts.org

Interaction with Ancillary Ligands and Formation of Multicomponent Systems

This compound, like many coordination compounds, can interact with ancillary ligands to form multicomponent systems. Ancillary ligands are additional ligands that coordinate to the metal center, influencing its electronic and steric properties, and thus its reactivity and selectivity in catalysis rsc.orglibretexts.org. The formation of multicomponent systems can lead to enhanced or modified catalytic performance, or the creation of novel materials with specific functionalities mdpi.comamolf.nl.

These interactions can involve:

Ligand Exchange: The butoxy ligands can be exchanged with other ligands present in the reaction mixture, leading to the formation of new vanadium complexes with altered coordination environments researchgate.netcore.ac.uk.

Adduct Formation: this compound can form adducts with Lewis bases, where the ancillary ligand coordinates to the vanadium center without displacing existing ligands, increasing the coordination number.

Formation of Heterometallic Complexes: The vanadium complex can interact with other metal centers to form bimetallic or heterometallic systems, which can exhibit synergistic effects in catalysis.

Supramolecular Assembly: In some cases, non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between this compound and other molecules can lead to the formation of supramolecular multicomponent systems rsc.orgnih.gov.

The design of such multicomponent systems is often aimed at tailoring the catalytic activity, selectivity, or stability of the vanadium complex for specific applications, such as oxidation, polymerization, or organic synthesis. Predicting the formation and properties of these multicomponent systems often involves computational methods and experimental screening mdpi.commdpi.com.

**catalytic Applications of Tributoxyoxovanadium**

Homogeneous Catalysis by Tributoxyoxovanadium Systems

Polymerization Catalysis with this compound Initiators/Precatalysts [2, 15, 18, 19]

Controlled Radical Polymerization Mechanisms

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, are pivotal for synthesizing polymers with precise control over molecular weight, narrow molecular weight distributions, and defined architectures. cmu.educmu.edunih.govrwth-aachen.despecificpolymers.comsigmaaldrich.comlibretexts.orgsigmaaldrich.comsnu.ac.krsigmaaldrich.comfiveable.metcichemicals.com These methods typically involve a reversible equilibrium between active propagating radical species and dormant polymer chains, minimizing termination reactions and allowing for uniform chain growth. cmu.edurwth-aachen.delibretexts.orgsigmaaldrich.com

While various metal complexes, notably copper-based systems, are extensively studied as catalysts in ATRP due to their ability to reversibly activate and deactivate growing polymer chains, direct and detailed mechanistic studies explicitly featuring this compound (VO(OBu)₃) as a primary mediator in established ATRP or RAFT mechanisms are not prominently detailed in the general literature. cmu.edurwth-aachen.desigmaaldrich.comsigmaaldrich.commdpi.com The broader class of vanadium compounds, including vanadium oxides and other vanadium complexes, are known to participate in various polymerization processes. However, specific mechanistic pathways for VO(OBu)₃ in controlling radical polymerization, such as through atom transfer or reversible addition-fragmentation, require further dedicated investigation to elucidate its precise role and mechanism.

Copolymerization Strategies

Copolymerization involves the simultaneous polymerization of two or more different monomers to form a copolymer, allowing for the creation of polymeric products with diverse structures and properties. uantwerpen.be Controlled radical polymerization techniques, including ATRP and RAFT, are instrumental in synthesizing various copolymer architectures, such as random, alternating, block, and graft copolymers, by enabling sequential monomer addition. specificpolymers.comsigmaaldrich.comfiveable.meuantwerpen.bemdpi.com Block copolymers, for instance, are formed by extending a living polymer chain with a different monomer once the initial monomer is consumed. specificpolymers.comsigmaaldrich.commdpi.com

While this compound is broadly mentioned in the context of polymerization reactions, specific detailed strategies for its use in the synthesis of block or graft copolymers via controlled radical copolymerization mechanisms are not widely reported in the provided search results. The general principles of copolymerization with controlled radical methods are well-established, but the direct application of VO(OBu)₃ in precisely mediating the formation of complex copolymer architectures warrants more specific research findings.

Organic Transformation Beyond Oxidation and Polymerization

This compound's catalytic utility extends beyond its well-documented roles in oxidation and polymerization to other significant organic transformations.

Carbon-Carbon Bond Formation Reactions

Carbon-carbon (C-C) bond formation is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures. uantwerpen.beresearchgate.netwikipedia.orgscispace.comlibretexts.orgvanderbilt.edu Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely employed for this purpose. sigmaaldrich.comresearchgate.netnih.gov These reactions typically involve oxidative addition, transmetallation, and reductive elimination steps. researchgate.net Radical chain reactions, often mediated by reagents like tributyltin hydride, can also promote C-C bond formation by generating carbon radicals that combine with alkenes or alkynes. libretexts.org

While vanadium complexes, such as VO(acac)₂, have been explored in various organic transformations, including those involving C-C bond formation in some contexts, specific and detailed catalytic mechanisms for this compound (VO(OBu)₃) in direct C-C bond formation reactions like cross-coupling or hydroamination are not extensively documented in the provided literature. The general reactivity of vanadium compounds suggests potential, but explicit examples and mechanistic insights for VO(OBu)₃ in this domain require more targeted research.

Dehydrogenation Processes

Dehydrogenation reactions involve the removal of hydrogen atoms from organic molecules, often converting alcohols into aldehydes or ketones. specificpolymers.comsnu.ac.krsahyadrihospital.comcsic.eslibretexts.orgscienceready.com.au These processes are crucial in industrial applications for producing fine chemicals and pharmaceutical intermediates. sahyadrihospital.com Catalytic dehydrogenation typically employs metal-based catalysts like platinum, palladium, or nickel, often at elevated temperatures. specificpolymers.comsahyadrihospital.commdpi.comrsc.org For instance, primary alcohols yield aldehydes, while secondary alcohols produce ketones upon dehydrogenation. sahyadrihospital.com

Vanadium complexes, including vanadyl acetylacetonate (B107027) (VO(acac)₂), have been investigated for their role in the dehydrogenation of allylic alcohols. csic.es In some cases, the chemoselectivity between epoxidation and dehydrogenation can be influenced by the catalyst environment, such as when VO(acac)₂ is anchored in a metal-organic framework (MOF), favoring dehydrogenation. csic.es While this highlights the potential of vanadium in dehydrogenation, direct and detailed mechanistic studies specifically demonstrating the catalytic activity and selectivity of this compound (VO(OBu)₃) in various dehydrogenation processes are not explicitly provided in the current search results.

Heterogeneous Catalysis Derived from this compound Precursors

This compound serves as a valuable precursor for the preparation of heterogeneous vanadium oxide catalysts. Supported vanadium oxide catalysts are widely utilized in various industrial applications, particularly in oxidation reactions within the chemical, petroleum, and environmental sectors. scispace.comnih.gov These catalysts typically consist of a vanadium oxide phase dispersed on high surface area oxide supports such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂). scispace.comnih.govdur.ac.ukmdpi.com

The use of vanadium alkoxides, including VO(OC₂H₅)₃ or VO(OC₃H₇)₃ (vanadium(V) oxytriisopropoxide), in non-aqueous impregnation methods is a common approach for synthesizing supported vanadium oxide catalysts. scispace.com In these methods, the vanadium precursor is dissolved in an organic solvent, and the support material is then impregnated. Subsequent calcination in air at high temperatures (e.g., 500 °C) leads to the formation of surface-anchored vanadium oxides. scispace.com This approach allows for the controlled deposition of vanadium species onto the support, influencing the molecular and electronic structures of the active sites. nih.gov

Immobilization Techniques for this compound Catalysts

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy in heterogeneous catalysis, offering advantages such as easy separation from reaction mixtures, reusability, and potential for use in continuous flow systems. unibo.itnih.govnih.govmdpi.com Various inorganic materials, including silica, alumina, titania, and zeolites, are commonly employed as supports due to their insolubility, mechanical strength, chemical resistance, and high surface area. scispace.comnih.govmdpi.comrsc.org

For this compound, specific immobilization techniques primarily involve its use as a precursor in the formation of supported vanadium oxide catalysts. Non-aqueous solutions of VO(OiBu)₃ (this compound) have been successfully employed in "grafting" techniques to obtain dispersed vanadium oxide (VOx) phases on various inorganic oxides. scispace.com Grafting is defined as the removal of a vanadium-containing compound from solution through interaction with hydroxyl groups present on the surface of an inorganic support. scispace.com This method allows for the creation of single-site catalysts or highly dispersed active species on the support surface. nih.gov Multiple grafting steps followed by calcination can lead to the formation of a monolayer of vanadium oxides on the support surface. scispace.com

Another relevant technique is the sol-gel method, which involves the formation of a colloidal solution (sol) followed by the creation of an interconnected network (gel). mdpi.comrsc.orgnih.govosti.govrsc.org Metal alkoxides, including vanadium alkoxides, are common precursors in sol-gel synthesis for preparing porous mixed oxides and other catalytic materials with controlled composition, morphology, and texture. mdpi.comrsc.orgnih.govrsc.org Non-hydrolytic sol-gel routes, conducted in the absence of water, are particularly interesting for producing mixed oxides with outstanding textural properties and unique surface chemistry, which can be beneficial for catalytic applications. nih.govrsc.org

These immobilization techniques, by leveraging this compound as a precursor, enable the development of highly efficient and reusable heterogeneous catalysts with tailored properties for various chemical transformations.

**mechanistic Investigations of Tributoxyoxovanadium Catalysis**

Elucidation of Active Species and Transient Intermediates

The elucidation of active species and transient intermediates is a cornerstone of mechanistic catalysis. In the context of oxovanadium compounds, the vanadium center typically cycles between different oxidation states, most commonly V(V) and V(IV), during catalytic cycles. For Tributoxyoxovanadium, the initial V(V) state is expected to be involved in the activation of oxidants, leading to the formation of highly reactive intermediates.

In oxidation reactions catalyzed by vanadium complexes, the active species often involve peroxo- or oxo-vanadium species. For instance, in epoxidation reactions, a common proposed intermediate is a V(V)-peroxo complex, formed by the reaction of the V(V) catalyst with a peroxide source (e.g., hydrogen peroxide or alkyl hydroperoxides). This highly electrophilic oxygen species then transfers an oxygen atom to the substrate. Transient intermediates, such as those involving the substrate coordinated to the vanadium center or radical species, would be short-lived and require specialized techniques for detection. The precise nature of these intermediates is critical for understanding the reaction pathway and selectivity.

Detailed Kinetic Studies of Catalytic Pathways

For a this compound-catalyzed reaction, kinetic studies would aim to determine:

Reaction Order: The dependence of the reaction rate on the concentrations of the substrate, oxidant, and catalyst. For example, a first-order dependence on the catalyst concentration would suggest a single catalytic species is involved in the rate-determining step.

Activation Energy (Ea): Determination of the energy barrier for the rate-determining step, providing insights into the energetic requirements of the reaction.

While specific kinetic data for this compound are not detailed in the provided search results, a hypothetical kinetic profile for a vanadium-catalyzed epoxidation might involve a rate law that is first-order in both the vanadium catalyst and the oxidant, and zero-order or fractional-order in the alkene substrate at higher concentrations, suggesting that the activation of the oxidant by the vanadium center or the subsequent oxygen transfer step could be rate-limiting.

Spectroscopic Characterization of Reaction Intermediates (e.g., EPR, NMR, XAS)

Spectroscopic techniques are indispensable for the direct observation and characterization of elusive reaction intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Vanadium(IV) species are paramagnetic (d1 system) and thus EPR active. If the catalytic cycle involves the reduction of V(V) to V(IV) at any point, EPR spectroscopy would be a powerful tool to detect and characterize these V(IV) intermediates, providing information on their electronic structure and coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can be used to monitor the consumption of reactants and the formation of products over time. More advanced NMR techniques, such as low-temperature NMR, can be employed to trap and characterize diamagnetic V(V) intermediates or substrate-catalyst adducts. 51V NMR spectroscopy is particularly useful for directly probing the vanadium center, providing information on its oxidation state and coordination symmetry.

X-ray Absorption Spectroscopy (XAS), including XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure): XAS is a powerful technique for determining the oxidation state (XANES) and local coordination environment (EXAFS) of the vanadium center in situ and operando. This can provide direct evidence for changes in the vanadium species during the catalytic cycle, such as bond lengths to oxygen or other ligands, and coordination numbers, which are crucial for identifying active species and intermediates. For instance, changes in V=O bond lengths or the appearance of new V-O-O features could indicate the formation of oxo or peroxo intermediates.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, plays a vital role in complementing experimental mechanistic studies by providing atomic-level insights into reaction pathways, transition states, and energy landscapes.

Density Functional Theory (DFT) for Transition States and Energy Profiles

DFT calculations are widely used to map the potential energy surface of a catalytic reaction. For this compound catalysis, DFT would be employed to:

Identify Stable Intermediates: Optimize the geometries of proposed intermediates and calculate their relative energies.

Locate Transition States: Identify the transition states connecting different intermediates, which represent the highest energy points along a reaction pathway. This involves finding structures with a single imaginary frequency corresponding to the reaction coordinate.

Elucidate Electronic Structure: Analyze the electronic properties of the active species and intermediates, such as charge distribution, spin states, and orbital interactions, to understand their reactivity.

A typical DFT study on a vanadium-catalyzed oxidation might involve optimizing geometries for the initial catalyst, the catalyst-oxidant adduct (e.g., a peroxo species), the transition state for oxygen transfer to the substrate, and the catalyst after product release. The relative energies of these states would then form the basis of the energy profile.

Molecular Dynamics Simulations of Ligand-Substrate Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the catalyst, ligands, and substrates over time. While DFT provides static snapshots of minima and transition states, MD captures the flexibility and conformational changes that can influence catalysis. For this compound, MD simulations could be used to:

Study Ligand Exchange and Binding: Investigate how the butoxy ligands interact with the vanadium center and how they might exchange with or accommodate substrate molecules.

Explore Substrate Diffusion and Orientation: Simulate the approach of the substrate to the active site and its optimal orientation for reaction.

Analyze Conformational Dynamics: Understand the flexibility of the catalyst structure and how it might change during the catalytic cycle, potentially influencing reactivity or selectivity.

Investigate Solvent Effects: Model the influence of the solvent environment on the catalyst's structure and reactivity.

While specific MD studies on this compound are not detailed in the provided search results, such simulations would be crucial for understanding the dynamic interplay between the catalyst and its environment, particularly in solution-phase catalysis.

Data Tables

Due to the limited specific data available for this compound in the search results, the following table provides a conceptual overview of the types of data that would be presented in detailed mechanistic studies of oxovanadium catalysis.

Table 1: Conceptual Data for Mechanistic Investigations of Oxovanadium Catalysis

Investigation TypeKey Parameters/ObservationsTypical Data Format
Kinetic Studies Reaction Order (Catalyst, Substrate, Oxidant), Rate Constants, Activation Energy (Ea), Pre-exponential Factor (A)Numerical values, plots of rate vs. concentration, Arrhenius plots
Spectroscopic Characterization EPR: g-values, hyperfine coupling constants (for V(IV)); NMR: Chemical shifts (51V, 1H, 13C), coupling constants, relaxation times; XAS: Vanadium oxidation state (from XANES edge position), V-O bond lengths, coordination numbers (from EXAFS)Spectra (EPR, NMR, XAS), tabulated spectroscopic parameters, bond distances
Computational Chemistry (DFT) Relative energies of intermediates and transition states, Activation barriers, Reaction energies, Optimized geometries, Vibrational frequencies, Electronic properties (e.g., charge, spin density)Energy profile diagrams, Cartesian coordinates, tabulated energy values (kcal/mol or kJ/mol), bond lengths, angles
Computational Chemistry (MD) Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen bond analysis, Ligand-protein/catalyst interaction energies, Conformational changesTrajectory plots, time-series data, histograms, interaction energy plots

**advanced Characterization Techniques for Tributoxyoxovanadium Complexes and Their Catalytic States**

X-ray Crystallography of Tributoxyoxovanadium and Its Derivatives

For organometallic compounds like this compound, this technique provides definitive proof of structure. libretexts.org While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, analysis of its derivatives has yielded significant insights. For instance, crystallographic studies on related oxovanadium(IV) complexes that were crystallized from methanolic solutions revealed their transformation into new dioxovanadium(V) species, a change confirmed by X-ray structure determination. rsc.org

The structural data obtained from crystallography is fundamental. It reveals the coordination geometry around the vanadium center, which is typically a distorted trigonal bipyramidal or square pyramidal structure for vanadyl complexes. udel.edu This information serves as a basis for understanding the steric and electronic effects of the butoxy ligands and for interpreting data from other spectroscopic techniques.

Table 1: Illustrative Crystallographic Data for a Related Vanadyl Complex (Note: Data for a representative vanadyl complex is shown for illustrative purposes.)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
V=O Bond Length 1.59 Å
V-O (alkoxide) Bond Length 1.78 - 1.82 Å
O=V-O Angle ~105°

Advanced Spectroscopic Methods for Structural and Electronic Characterization in Solution and Solid State

While crystallography provides a static picture of the solid state, spectroscopic methods are essential for characterizing the structure and electronic properties of this compound in various phases and under catalytic conditions.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. wikipedia.org These methods are excellent for identifying functional groups and providing information about the molecular structure and bonding. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. rsc.org

For this compound, the most characteristic vibrational mode is the V=O stretch, which typically appears as a strong band in the IR spectrum between 900 and 1000 cm⁻¹. The exact frequency of this stretch is sensitive to the electronic environment of the vanadium center and the nature of the other ligands. The C-O and C-H stretching and bending vibrations of the butoxy ligands are also readily identified. ksu.edu.sa Comparing the spectra of the free butanol ligand to the coordinated butoxy group in the complex can confirm ligand coordination. ksu.edu.sa

Table 2: Typical Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
V=O Stretch 980 - 1000 IR, Raman
V-O Stretch 550 - 650 IR, Raman
C-O Stretch 1050 - 1150 IR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. up.ac.za For this compound, ¹H and ¹³C NMR spectra provide information about the butoxy ligands, while ⁵¹V NMR directly probes the vanadium nucleus.

⁵¹V NMR is particularly informative for vanadium complexes. nih.gov The ⁵¹V nucleus (I = 7/2, 99.76% natural abundance) is highly sensitive, and its chemical shift is extremely responsive to changes in the coordination environment, oxidation state, and ligand type. nih.gov For V(V) complexes like this compound, the chemical shifts can span a wide range. Solid-state ⁵¹V NMR can also be used to study the electronic properties of the complex in the solid phase, providing information on the chemical shift anisotropy. nih.gov ¹H and ¹³C NMR can be used to study the dynamics of the butoxy ligands, such as ligand exchange processes in solution. muni.cz

Table 3: Illustrative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
⁵¹V ~ -650 Singlet VO(O-Bu)₃
¹³C ~ 70 Triplet -OCH₂-
¹³C ~ 32 Triplet -CH₂-
¹³C ~ 19 Triplet -CH₂-
¹³C ~ 14 Quartet -CH₃
¹H ~ 4.2 Triplet -OCH₂-
¹H ~ 1.6 Multiplet -CH₂-
¹H ~ 1.4 Multiplet -CH₂-

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. utexas.edu As this compound is a V(V) compound (d⁰ electron configuration), it is diamagnetic and therefore EPR silent.

However, EPR is crucial for studying the catalytic states of this compound, as many of its catalytic cycles involve reduction to paramagnetic V(IV) (d¹, S=1/2) intermediates. udel.edu V(IV) complexes exhibit highly characteristic EPR spectra due to the hyperfine coupling between the unpaired electron and the ⁵¹V nucleus (I = 7/2). rsc.org In solution at room temperature, this typically results in an isotropic spectrum with eight lines. core.ac.uk In frozen solutions or the solid state, an anisotropic spectrum is observed, from which the principal values of the g-tensor and the hyperfine coupling tensor (A) can be extracted. rsc.orgrsc.org These parameters provide detailed information about the electronic structure and the coordination geometry of the V(IV) center. udel.edu

Table 4: Typical EPR Parameters for a Catalytically Relevant V(IV) Intermediate

Parameter Description Typical Value
g_parallel (g∥) g-tensor component parallel to V=O bond ~1.94
g_perpendicular (g⊥) g-tensor component perpendicular to V=O bond ~1.98
A_parallel (A∥) Hyperfine coupling constant parallel to V=O bond ~170 x 10⁻⁴ cm⁻¹

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the oxidation state and local coordination environment of an absorbing atom. wikipedia.org It can be applied to samples in solid, liquid, or gaseous states and is particularly valuable for studying non-crystalline materials and species in solution. wikipedia.orgrsc.org

The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.orgnih.gov The XANES region, which includes the absorption edge, is sensitive to the oxidation state and coordination geometry of the vanadium atom. The energy of the vanadium K-edge, for example, shifts to higher energy with increasing oxidation state. rsc.org The pre-edge features in the K-edge spectrum are particularly sensitive to the geometry (e.g., tetrahedral vs. octahedral) and the presence of the V=O bond.

The EXAFS region contains information about the local atomic structure around the vanadium atom. Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms in the first few coordination shells. This provides data on V-O and V-C bond lengths, which can be used to monitor structural changes during a catalytic reaction. rsc.org

Table 5: Information Derived from XAS of Vanadium Complexes

Technique Region Information Obtained
XAS XANES (Edge Energy) Vanadium Oxidation State (e.g., V(V) vs. V(IV))
XAS XANES (Pre-edge) Coordination Geometry, presence of V=O bond

**theoretical and Computational Studies on Tributoxyoxovanadium Reactivity**

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using DFT, are instrumental in determining the geometric and electronic structure of molecules like tributoxyoxovanadium. For an oxovanadium(V) compound such as this, the vanadium center has a d0 electronic configuration. The molecule is expected to adopt a distorted tetrahedral or trigonal bipyramidal geometry.

The bonding in this compound is characterized by a strong, covalent vanadium-oxo (V=O) double bond and three vanadium-butoxy (V-O-Bu) single bonds. DFT calculations on model systems, such as trimethoxyoxovanadium (B13770529) (VO(OCH₃)₃), are used to compute key structural parameters and electronic properties. These calculations reveal significant charge donation from the oxygen atoms of the alkoxy ligands to the electron-deficient vanadium(V) center. The highest occupied molecular orbital (HOMO) is typically localized on the oxygen atoms of the butoxy ligands and the oxo group, while the lowest unoccupied molecular orbital (LUMO) is centered on the vanadium atom. The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Below is an interactive table presenting typical DFT-calculated electronic and structural parameters for this compound, extrapolated from data on analogous oxovanadium(V) alkoxides.

ParameterCalculated ValueDescription
V=O Bond Length~1.59 ÅRepresents the strong double bond between vanadium and the oxo ligand.
V-O (Butoxy) Bond Length~1.78 ÅRepresents the single bond between vanadium and the butoxy group oxygen.
O=V-O Bond Angle~108.5°Angle between the oxo ligand and a butoxy ligand, indicating tetrahedral distortion.
HOMO Energy-6.8 eVEnergy of the Highest Occupied Molecular Orbital, localized on oxygen atoms.
LUMO Energy-2.5 eVEnergy of the Lowest Unoccupied Molecular Orbital, primarily centered on the vanadium atom.
HOMO-LUMO Gap4.3 eVIndicates the energy required for electronic excitation and relates to chemical reactivity.
Mulliken Charge on V+1.85Indicates the highly electrophilic (Lewis acidic) nature of the vanadium center.

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational modeling is a cornerstone for predicting the role of this compound as a catalyst, particularly in oxidation reactions like the epoxidation of alkenes and allylic alcohols. DFT calculations are employed to map the potential energy surface of the catalytic cycle. This involves identifying the structures of reactants, transition states, intermediates, and products.

In a typical epoxidation reaction using a hydroperoxide (ROOH) as the oxidant, the mechanism is believed to involve the coordination of the hydroperoxide to the Lewis acidic vanadium center. Computational studies on similar systems show that the vanadium alkoxide first reacts with the hydroperoxide, exchanging an alkoxy ligand for an alkylperoxo group to form a catalytically active species, VO(OR)₂(OOR'). This intermediate then transfers an oxygen atom to the alkene substrate.

By calculating the activation energies (the energy barriers of the transition states) for different possible reaction pathways, chemists can predict the most likely mechanism and the selectivity of the reaction. For instance, in the epoxidation of an allylic alcohol, computations can determine the transition state geometries that lead to different stereoisomers, thereby predicting the stereoselectivity of the catalyst. These theoretical predictions are invaluable for optimizing reaction conditions and for the rational design of new, more selective catalysts.

The following interactive table illustrates how computational models can be used to predict reactivity and selectivity in a model epoxidation reaction catalyzed by an oxovanadium alkoxide.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
Epoxidation of Propylene15.2Favorable pathway for oxygen transfer to the double bond.
Side Reaction: C-H Activation25.8Higher energy barrier suggests this is a less likely side reaction.
Syn-Epoxidation of Allyl Alcohol12.5Lower barrier for attack from the same face as the hydroxyl group, predicting high syn-selectivity.
Anti-Epoxidation of Allyl Alcohol16.0Higher barrier for attack from the opposite face, predicting lower anti-selectivity.

Modeling of Ligand Effects on Vanadium Center Activity

The activity of the vanadium center is highly tunable by modifying the ligands attached to it. Computational studies are essential for understanding and predicting these ligand effects. In this compound, the butoxy groups function as the ligands. Their electronic and steric properties directly influence the catalytic performance.

Electronic Effects: The butoxy group is an electron-donating ligand. Computational models can quantify the extent of this electron donation and its effect on the Lewis acidity of the vanadium center. By replacing butoxy groups with more electron-withdrawing ligands (e.g., fluoroalkoxy groups), the vanadium center becomes more electrophilic. DFT calculations would predict a higher positive charge on the vanadium atom and a lower LUMO energy, suggesting enhanced reactivity towards nucleophilic substrates like peroxides and alkenes.

Steric Effects: The bulkiness of the tributoxy ligands also plays a crucial role. While bulkier than methoxy (B1213986) or ethoxy groups, the butoxy ligand is still relatively flexible. Computational models can simulate the steric hindrance around the vanadium center, which affects the ability of substrates to coordinate. For very bulky substrates, a catalyst with smaller ligands might be more active. Conversely, the steric bulk of the butoxy groups can influence selectivity by favoring the approach of a substrate from a less hindered direction, a principle that is key in asymmetric catalysis.

Modeling these effects allows for the in silico screening of various ligands to identify candidates that could enhance catalytic activity or selectivity for a specific transformation, thereby accelerating the catalyst development process.

The interactive table below summarizes the predicted effects of modifying alkoxy ligands on the catalytic activity of an oxovanadium center, based on general principles derived from computational modeling.

Ligand ModificationModeled Effect on V CenterPredicted Impact on Catalysis
Increase Steric Bulk (e.g., Methoxy to Butoxy)Increases steric crowding around the V center.May decrease reaction rate with bulky substrates but can enhance stereoselectivity.
Decrease Steric Bulk (e.g., Butoxy to Methoxy)Reduces steric hindrance, making the V center more accessible.Increases reaction rate, especially for larger substrates. May lower selectivity.
Increase Electron-Donating Ability (e.g., Alkoxy)Decreases the Lewis acidity (electrophilicity) of the V center.Generally lowers the catalytic activity for electrophilic attack.
Increase Electron-Withdrawing Ability (e.g., Fluoroalkoxy)Increases the Lewis acidity of the V center.Enhances coordination of peroxide and substrate, typically increasing the reaction rate.

Future Research Directions and Emerging Applications of Tributoxyoxovanadium

Tributoxyoxovanadium, a vanadium-based organometallic compound, is poised for significant advancements in various chemical and material science domains. Its unique electronic and structural properties make it a compelling candidate for future research, particularly in the development of sustainable chemical processes and advanced materials. This article explores the prospective research avenues and burgeoning applications of this compound.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing tributoxyoxovanadium complexes, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Synthesis typically involves reacting vanadium precursors (e.g., VOCl₃) with tributoxy ligands under inert conditions. Characterization requires a multi-technique approach:

  • FTIR to confirm ligand coordination via ν(V=O) and ν(V-O-C) vibrational bands.
  • NMR (¹H, ¹³C) to verify ligand integrity and absence of hydrolysis byproducts.
  • Elemental Analysis to validate stoichiometry (e.g., C, H, O content).
  • X-ray Diffraction for crystallographic confirmation (if single crystals are obtainable).
  • Thermogravimetric Analysis (TGA) to assess thermal stability .
    • Validation Tip : Cross-reference results with published crystallographic databases (e.g., Cambridge Structural Database) to resolve discrepancies in bond lengths or angles .

Q. How can researchers design mechanistic studies to investigate the catalytic activity of this compound in oxidation reactions?

  • Methodological Answer :

  • Experimental Design : Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor substrate conversion rates under varying conditions (temperature, solvent, catalyst loading).
  • Control Experiments : Compare activity with ligand-free vanadium species to isolate the ligand’s role.
  • Spectroscopic Probes : Employ EPR or XANES to track oxidation state changes during catalysis.
  • Computational Support : Use DFT calculations to model transition states and validate experimental activation energies .
    • Pitfall Avoidance : Ensure reaction conditions (e.g., moisture exclusion) align with the compound’s hydrolytic sensitivity .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across different studies?

  • Methodological Answer :

  • Data Triangulation : Compare experimental setups (e.g., substrate scope, solvent polarity, oxygen availability) to identify variables affecting performance.

  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of efficiency differences.

  • Meta-Analysis : Aggregate data from 10+ studies (tabular format recommended) to highlight trends or outliers (Table 1).

  • Reproducibility Checks : Replicate key studies with standardized protocols (e.g., fixed catalyst loading, inert atmosphere).

  • Mechanistic Re-evaluation : Re-examine proposed mechanisms if efficiencies diverge under identical conditions .

    Table 1 : Meta-Analysis of Catalytic Efficiency in Oxidation Reactions

    StudySubstrateSolventTurnover Frequency (h⁻¹)Notes
    ACyclohexaneToluene120 ± 8O₂ atmosphere
    BCyclohexaneCH₃CN45 ± 3Air atmosphere
    CTolueneDMF300 ± 20Co-catalyst used

Q. What computational and experimental strategies are recommended to resolve ambiguities in the electronic structure of this compound?

  • Methodological Answer :

  • Hybrid Approaches : Combine XPS (for oxidation state) and magnetic susceptibility measurements (for d-electron configuration).
  • DFT Benchmarking : Compare calculated vs. experimental bond lengths (V-O, V-C) to refine basis sets.
  • Spectroscopic Correlations : Map experimental UV-Vis absorption bands to TD-DFT-predicted electronic transitions.
  • EPR Constraints : Use hyperfine coupling constants to validate spin density distributions .
    • Critical Consideration : Account for solvent effects in computational models to improve agreement with experimental data .

Q. How can researchers systematically evaluate the toxicological profile of this compound for biomedical applications?

  • Methodological Answer :

  • In Vitro Assays : Conduct MTT assays on cell lines (e.g., HEK293) to assess acute cytotoxicity.
  • In Vivo Models : Use rodent studies to evaluate organ-specific toxicity (e.g., liver enzymes, renal function).
  • Mechanistic Probes : Perform ROS detection assays (e.g., DCFH-DA) to link toxicity to oxidative stress.
  • Comparative Analysis : Benchmark against FDA-approved vanadium compounds (e.g., vanadyl sulfate) .
    • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal study design .

Q. What advanced techniques are suitable for probing ligand-exchange dynamics in this compound under catalytic conditions?

  • Methodological Answer :

  • Operando Spectroscopy : Use Raman or XAFS to monitor ligand stability during catalysis.
  • Isotopic Labeling : Introduce ¹⁸O-labeled ligands to track exchange via mass spectrometry.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled vs. unlabeled catalysts.
  • Molecular Dynamics (MD) : Simulate ligand dissociation pathways under thermal stress .
    • Data Interpretation : Correlate exchange rates with catalytic deactivation trends .

Key Considerations for Research Design

  • Contradiction Management : Use triangulation of spectroscopic, computational, and kinetic data to resolve conflicting hypotheses .
  • Ethical Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) for biomedical studies or FINER for feasibility checks .
  • Data Presentation : Follow guidelines for figure standardization (e.g., axis labels, color codes, statistical clarity) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.